molecular formula C6H14ClNO4 B12867281 (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride

Cat. No.: B12867281
M. Wt: 199.63 g/mol
InChI Key: LWVGGTMXWGYNTE-VFQQELCFSA-N
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Description

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is an organic compound belonging to the class of aminosaccharides It is characterized by its multiple hydroxyl groups and an amino group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride typically involves multiple steps, including selective hydroxylation, catalytic hydrogenation, and protection-deprotection strategies. One common method involves the use of diastereoselective hydroxylation to introduce the hydroxyl groups at specific positions on the hexanal backbone. Catalytic hydrogenation is then employed to reduce any double bonds present in the intermediate compounds .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral agent.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside: This compound shares a similar hydroxylation pattern but differs in its piperidinyl and glucopyranoside moieties.

    Adenosine: A nucleoside with a similar hexose backbone but differing in its purine base and functional groups.

Uniqueness

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C6H14ClNO4

Molecular Weight

199.63 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c1-3(9)5(10)6(11)4(7)2-8;/h2-6,9-11H,7H2,1H3;1H/t3-,4+,5-,6-;/m1./s1

InChI Key

LWVGGTMXWGYNTE-VFQQELCFSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O.Cl

Canonical SMILES

CC(C(C(C(C=O)N)O)O)O.Cl

Origin of Product

United States

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